5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound with the CAS Number: 1311197-82-6 . It has a molecular weight of 278.09 and its linear formula is C8H11IN2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11IN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2–8 °C .Scientific Research Applications
Therapeutic Applications of Indazole Derivatives
Indazole derivatives are of significant interest due to their wide range of biological activities. These compounds are based on an indazole scaffold, a nitrogen-containing heterocyclic moiety that combines a pyrazole ring with a benzene ring. This structure forms the basis for developing novel therapeutic agents with promising anticancer and anti-inflammatory properties. Additionally, indazole derivatives have been explored for applications in treating disorders involving protein kinases and neurodegeneration. The diversity in their biological activity makes them a valuable area of research for discovering new therapeutic molecules (Denya, Malan, & Joubert, 2018).
Role in Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from indazole, have shown significant importance in organic synthesis and catalysis. These compounds serve as versatile synthetic intermediates with applications in metal complexes formation, catalyst design, asymmetric synthesis, and medicinal applications, highlighting their potential in both synthetic chemistry and drug development (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Synthesis and Medicinal Significance
The synthesis and chemical biology of indoles and indazoles have been a focal point due to their medicinal relevance. Derivatives of these compounds exhibit a broad spectrum of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory effects. This underscores the importance of indazole derivatives in medicinal chemistry, where they contribute to developing new pharmacological agents (Ali, Dar, Pradhan, & Farooqui, 2013).
Safety and Hazards
Properties
IUPAC Name |
5-iodo-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGKQBPGDONEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)I)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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